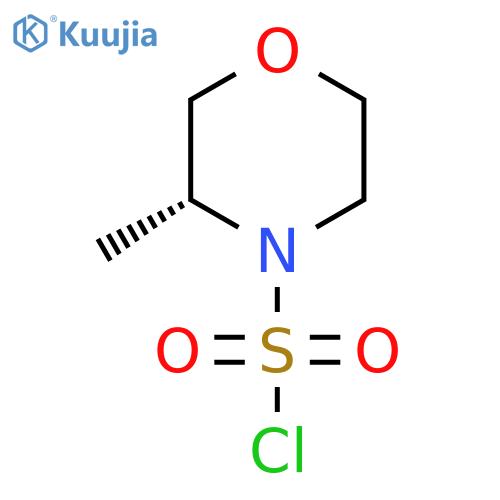Cas no 2171201-91-3 ((3R)-3-methylmorpholine-4-sulfonyl chloride)

2171201-91-3 structure
商品名:(3R)-3-methylmorpholine-4-sulfonyl chloride
(3R)-3-methylmorpholine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (3R)-3-methylmorpholine-4-sulfonyl chloride
- EN300-1612376
- 2171201-91-3
-
- インチ: 1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3/t5-/m1/s1
- InChIKey: DCMYXTWQZNNSDO-RXMQYKEDSA-N
- ほほえんだ: ClS(N1CCOC[C@H]1C)(=O)=O
計算された属性
- せいみつぶんしりょう: 199.0069920g/mol
- どういたいしつりょう: 199.0069920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 55Ų
(3R)-3-methylmorpholine-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612376-2.5g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 2.5g |
$3417.0 | 2023-05-26 | ||
| Enamine | EN300-1612376-50mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1612376-1000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 1000mg |
$842.0 | 2023-09-23 | ||
| Enamine | EN300-1612376-10000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 10000mg |
$3622.0 | 2023-09-23 | ||
| Enamine | EN300-1612376-5000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 5000mg |
$2443.0 | 2023-09-23 | ||
| Enamine | EN300-1612376-1.0g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 1g |
$1742.0 | 2023-05-26 | ||
| Enamine | EN300-1612376-5.0g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 5g |
$5056.0 | 2023-05-26 | ||
| Enamine | EN300-1612376-0.25g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.25g |
$1604.0 | 2023-05-26 | ||
| Enamine | EN300-1612376-0.5g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.5g |
$1673.0 | 2023-05-26 | ||
| Enamine | EN300-1612376-0.1g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.1g |
$1533.0 | 2023-05-26 |
(3R)-3-methylmorpholine-4-sulfonyl chloride 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
2171201-91-3 ((3R)-3-methylmorpholine-4-sulfonyl chloride) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量